7-nitro-2-oxo-2H-cromeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

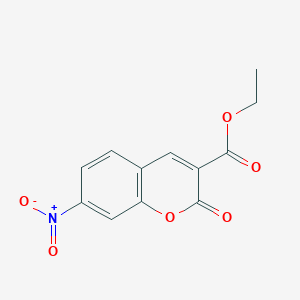

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it valuable for research and therapeutic applications:

- Antioxidant Activity : Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress and damage. This activity is crucial in preventing various diseases related to oxidative damage.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating biochemical pathways associated with neuronal health .

- Antibacterial Properties : The compound also exhibits antibacterial activity against various strains, making it a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the applications of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate:

- Study on Anticancer Activity : A study demonstrated that this compound induces apoptosis in human breast cancer cells through mitochondrial pathway activation. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .

- Neuroprotective Research : In vitro studies showed that ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate protects neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models .

- Antimicrobial Testing : Various tests confirmed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets, such as monoamine oxidase b (hmao-b) .

Mode of Action

It’s known that similar compounds can inhibit the activity of their targets, leading to various downstream effects .

Biochemical Pathways

Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Métodos De Preparación

The synthesis of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .

Análisis De Reacciones Químicas

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Condensation: The compound can undergo condensation reactions with hydrazine to form hydrazones, which are useful intermediates in the synthesis of heterocyclic compounds

Comparación Con Compuestos Similares

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, resulting in different biological activities.

7-Amino-2-oxo-2H-chromene-3-carboxylate:

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Contains a diethylamino group, which significantly changes its chemical properties and uses .

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate features a chromene scaffold with a nitro group at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. This unique combination of functional groups contributes to its reactivity and biological properties.

Target Interactions

Research indicates that compounds similar to ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate interact with various biological targets, including:

- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may have implications for neurodegenerative diseases.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways related to:

- Inflammation : It may inhibit pro-inflammatory cytokines and mediators.

- Cancer : Potential anticancer properties have been observed through induction of apoptosis in cancer cells.

- Neurological Disorders : Neuroprotective effects have been suggested, indicating a role in protecting neuronal cells from oxidative stress.

Biological Activities

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential for antibiotic development.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against cellular damage.

- Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further anticancer research .

Antimicrobial Evaluation

A study evaluating the antimicrobial properties found that ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

In another study focusing on anticancer potential, the compound was tested against several cancer cell lines, including HeLa and A549. Results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:

| Compound Name | Key Activities | Notes |

|---|---|---|

| Ethyl 2-Oxo-2H-Chromene-3-Carboxylate | Limited biological activity | Lacks nitro group |

| 7-Amino-2-Oxo-2H-Chromene-3-Carboxylate | Anticancer and anti-inflammatory | Different functional group |

| Ethyl 7-(Diethylamino)-2-Oxo-Chromene | Enhanced neuroprotective effects | Contains diethylamino group |

Propiedades

IUPAC Name |

ethyl 7-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFULPBQNQUBWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.